VU0134992, chemically known as 2-(2-bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide, is a small-molecule compound identified through high-throughput screening for its ability to modulate the activity of Kir4.1 potassium channels. [, ] This compound represents a valuable tool for investigating the physiological roles of Kir4.1 channels and their therapeutic potential in various diseases. [, ]
VU0134992 is a novel small-molecule compound identified as an inhibitor of the inward rectifier potassium channel Kir4.1, which plays a critical role in various physiological processes, particularly in the kidney and central nervous system. The discovery of VU0134992 marks a significant advancement in pharmacological tools for manipulating Kir4.1 activity, which has been linked to conditions such as EAST/SeSAME syndrome—characterized by epilepsy, ataxia, renal salt wasting, and sensorineural deafness. VU0134992 is notable for its selectivity and potency, making it a promising candidate for further research into its therapeutic potential in managing hypertension and other related disorders .
VU0134992 was developed through a high-throughput screening process of 76,575 compounds from the Vanderbilt Institute of Chemical Biology library. It is classified as a potassium channel blocker, specifically targeting the Kir4.1 channel. The compound's chemical structure is identified as 2-(2-bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide .
The synthesis of VU0134992 involves several key steps that adhere to established medicinal chemistry protocols. The compound was synthesized using standard organic synthesis techniques, which include:
Technical details regarding specific reaction conditions (e.g., temperatures, times) and yields are typically documented in experimental protocols but are not detailed in the available literature .
The molecular structure of VU0134992 can be described as follows:
Data derived from computational modeling suggests that specific residues within the Kir4.1 channel interact with VU0134992, facilitating its blocking action .
The chemical reactions involved in the synthesis of VU0134992 include:
These reactions are critical for achieving the final active compound with desired pharmacological properties .
VU0134992 exerts its pharmacological effects primarily through inhibition of Kir4.1 channels. The mechanism can be summarized as follows:
Data from whole-cell patch-clamp experiments indicate that VU0134992 has an IC50 value of 0.97 µM for Kir4.1 channels, demonstrating its potency .
VU0134992 possesses several notable physical and chemical properties:
The primary scientific applications of VU0134992 include:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3